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Compound Name:
6,8-dichloro-2H-chromene-3-

carboxylic Acid

Cat. No.: B1607983 Get Quote

An In-depth Technical Guide to the Chemical Properties of 6,8-dichloro-2H-chromene-3-
carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 6,8-dichloro-2H-
chromene-3-carboxylic acid, a versatile heterocyclic compound of significant interest in

pharmaceutical and agrochemical research. The document elucidates the molecule's core

physicochemical properties, explores modern and classical synthetic pathways, details its

chemical reactivity for analog development, and outlines robust analytical protocols for its

characterization. Designed for researchers, chemists, and drug development professionals, this

guide synthesizes field-proven insights with established scientific principles to serve as a

practical resource for leveraging this compound in advanced research and development

projects.

Introduction: The Significance of the Chromene
Scaffold
The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core

structure of numerous naturally occurring and synthetic compounds with a wide array of

biological activities. The inherent structural features of the 2H-chromene moiety, combined with

the diverse functionalization it allows, have made its derivatives potent agents in various

therapeutic areas.
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6,8-dichloro-2H-chromene-3-carboxylic acid (CAS No. 83823-07-8) emerges as a

particularly valuable building block. The dichloro-substitution on the aromatic ring significantly

modulates the electronic properties of the molecule, enhancing its reactivity and potential for

specific biological interactions.[1] The carboxylic acid group at the 3-position provides a crucial

handle for synthetic modification, enabling the creation of ester, amide, and other derivatives to

explore structure-activity relationships (SAR). This compound serves as a key intermediate in

the synthesis of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents,

as well as in the development of next-generation agrochemicals like herbicides and fungicides.

[2] Its stable chromophore structure also lends itself to applications in material science,

including the formulation of dyes and advanced polymers.[2]

Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its

application in synthesis and formulation. The key properties of 6,8-dichloro-2H-chromene-3-
carboxylic acid are summarized below. The dichloro-substitution pattern is known to enhance

reactivity, making it a valuable precursor for developing a wide range of bioactive molecules.[1]

Property Value Source

CAS Number 83823-07-8 [2][3]

Molecular Formula C₁₀H₆Cl₂O₃ [1][2]

Molecular Weight 245.06 g/mol [1][2]

MDL Number MFCD04114584 [1][2]

PubChem ID 1478792 [1][2]

Storage Conditions Store at 0-8°C [1][2]

The compound's favorable solubility and stability characteristics make it suitable for a variety of

applications, including coatings and plastics.[2] For laboratory use, it is crucial to store the

compound under refrigerated conditions (0-8°C) to maintain its integrity and prevent

degradation over time.[2]

Modern Synthetic Strategies
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The efficient synthesis of the 2H-chromene-3-carboxylic acid scaffold is of paramount

importance. While several classical methods exist, modern transition-metal-catalyzed

approaches offer superior efficiency, regioselectivity, and substrate tolerance.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation
A state-of-the-art method for constructing the 2H-chromene-3-carboxylic acid core is the

rhodium(III)-catalyzed redox-neutral cascade involving C-H activation and a [3+3] annulation.[4]

[5] This strategy is highly efficient and proceeds under mild conditions.[5] The causality behind

this choice lies in the catalyst's ability to selectively activate a C-H bond on the phenoxy

precursor, initiating a cascade that forms the chromene ring with high precision.

Methyleneoxetanones serve as a novel three-carbon source in this transformation.[4][5]

The proposed workflow for synthesizing the target compound is outlined below.

Step 1: Precursor Synthesis

Step 2: Rh(III)-Catalyzed Annulation

2,4-Dichlorophenol

N-(2,4-dichlorophenoxy)acetamide

Coupling Reaction

N-Acetylglycine

6,8-dichloro-2H-chromene-3-carboxylic acid

C-H Activation
[3+3] Annulation

Methyleneoxetanone
(3-Carbon Source)

[Cp*RhCl2]2, CsOAc
MeCN, 60°C

Click to download full resolution via product page

Caption: Proposed Rh(III)-catalyzed synthesis workflow.
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Experimental Protocol: Rh(III)-Catalyzed Synthesis

This protocol is adapted from the general method reported by Zhou et al.[4][5] for the synthesis

of 2H-chromene-3-carboxylic acids.

Reactor Setup: To a flame-dried Schlenk tube, add N-(2,4-dichlorophenoxy)acetamide (1.0

mmol), methyleneoxetanone (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc

(2.0 mmol).

Inert Atmosphere: Evacuate and backfill the tube with argon gas three times to ensure an

inert atmosphere. The exclusion of oxygen and moisture is critical as the rhodium catalyst

and intermediates can be sensitive.

Solvent Addition: Add anhydrous acetonitrile (MeCN, 3.0 mL) via syringe. Acetonitrile is

chosen as the solvent as it was found to provide optimal results in the reported methodology.

[4]

Reaction: Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with saturated NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel to

yield the final product.

This self-validating system relies on TLC monitoring to confirm the consumption of starting

material and the formation of the product before proceeding to purification, ensuring reaction

completion.

Chemical Reactivity and Derivatization
The reactivity of 6,8-dichloro-2H-chromene-3-carboxylic acid is dominated by two key

features: the carboxylic acid moiety and the electron-rich chromene ring system. This dual

reactivity makes it an excellent scaffold for building chemical libraries for drug discovery.
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Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. Standard coupling reactions

can be employed to generate a wide range of amides and esters, which is often a key strategy

in medicinal chemistry to improve properties like cell permeability or to create prodrugs.

Esterification: Reaction with various alcohols under acidic conditions (e.g., H₂SO₄) or using

coupling agents like DCC (dicyclohexylcarbodiimide) will yield the corresponding esters.

Amidation: Coupling with primary or secondary amines using peptide coupling reagents such

as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides

the corresponding amides. These derivatives are often explored for enhanced biological

activity.[2]

Reactions of the Chromene Ring
The 2H-chromene ring contains an alkene bond that can undergo various addition reactions.

Furthermore, the dichlorinated benzene ring can potentially undergo nucleophilic aromatic

substitution under specific conditions, although this is generally less facile. The reactivity of

simple 2H-chromenes with dienophiles like triazolinediones has been reported, suggesting the

potential for cycloaddition reactions.[6]

Derivatization Pathways

6,8-dichloro-2H-
chromene-3-carboxylic acid

Ester Derivatives
R-OH, H+ or

Coupling Agent

Amide Derivatives

R1R2NH, HATU
or EDAC

Ring Addition Products

Electrophilic
Addition (e.g., Br2)
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Caption: Key derivatization pathways for the core molecule.

Analytical Characterization Protocol
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A multi-technique approach is required for a self-validating

characterization system.

Spectroscopic and Spectrometric Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will confirm the presence of aromatic protons, the vinyl proton, the protons on

the C2 methylene group, and the chiral proton at C3. The chemical shifts and coupling

constants provide definitive structural information.

¹³C NMR: Will show distinct signals for all 10 carbon atoms, including the carbonyl carbon

of the carboxylic acid, the sp² carbons of the aromatic ring and double bond, and the sp³

carbons of the chromene ring.

Infrared (IR) Spectroscopy: Will show characteristic absorption bands. Key expected peaks

include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch

for the carbonyl group (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula by providing a highly accurate mass measurement. The fragmentation

pattern can also offer additional structural clues.

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.

A reverse-phase HPLC method is typically employed.

Protocol:

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid (to ensure the carboxylic acid is protonated).

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically

around the molecule's λₘₐₓ).

Validation: The purity is determined by the area percentage of the main peak. The

system is validated by running a blank and known standards.

Synthesized Crude Product

Purity Assessment
(RP-HPLC)

Identity & Structure
Confirmation

If Purity >95%

¹H & ¹³C NMR HRMS FT-IR

Final Characterized
Compound

Click to download full resolution via product page

Caption: Comprehensive analytical characterization workflow.

Applications in Research and Development
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The unique structural features of 6,8-dichloro-2H-chromene-3-carboxylic acid position it as a

valuable asset in multiple research domains.[2]

Pharmaceutical Development: It is a key building block for synthesizing novel chromene

derivatives with potential biological activities. Research has shown that related chromene

structures possess anti-inflammatory, antimicrobial, and analgesic properties.[2] The dichloro

pattern can enhance lipophilicity and metabolic stability, which are desirable traits in drug

candidates.

Agrochemicals: The compound is utilized in the formulation of potent herbicides and

fungicides.[2] The chromene scaffold can be tailored to target specific enzymes or biological

pathways in pests and weeds, leading to effective crop protection.[2]

Material Science: Its stable chromophore structure makes it a candidate for developing new

dyes and pigments.[2] Furthermore, it can be incorporated into polymers and coatings to

create advanced materials with improved durability and resistance to environmental factors.

[2]

Biochemical Research: Researchers use this compound and its derivatives as molecular

probes in studies related to enzyme inhibition and receptor binding, contributing to a deeper

understanding of biological pathways and identifying potential therapeutic targets.[2]

Conclusion
6,8-dichloro-2H-chromene-3-carboxylic acid is more than a mere chemical intermediate; it is

a strategic platform for innovation in science and technology. Its well-defined physicochemical

properties, accessible synthesis via modern catalytic methods, and versatile reactivity offer

immense opportunities for creating novel molecules with significant practical applications. For

scientists in drug discovery, agrochemical development, and material science, a thorough

understanding of this compound's chemistry is essential for unlocking its full potential. This

guide provides the foundational knowledge and practical protocols to effectively utilize this

powerful molecular tool in demanding research environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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